4-methyl-1,4-oxazepan-6-aminehydrochloride

Medicinal Chemistry ADME Prediction Physicochemical Properties

This 4-methyl-1,4-oxazepan-6-amine hydrochloride features a dual-amine architecture (tertiary N4-methyl and primary C6-amine) enabling orthogonal functionalization and enhanced CNS drug design (logP 0.6 vs. unsubstituted analogs). Higher lipophilicity improves blood-brain barrier diffusion for neurological targeting. A non-fungible, multigram-scalable building block for SAR library synthesis and hit-to-lead programs in inflammation and neurology.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
CAS No. 2839158-07-3
Cat. No. B6607691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1,4-oxazepan-6-aminehydrochloride
CAS2839158-07-3
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCN1CCOCC(C1)N.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-8-2-3-9-5-6(7)4-8;/h6H,2-5,7H2,1H3;1H
InChIKeyOGHHNKLRUUHBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,4-oxazepan-6-amine Hydrochloride (CAS 2839158-07-3): Physicochemical Profile and Structural Classification for Procurement


4-Methyl-1,4-oxazepan-6-amine hydrochloride (CAS 2839158-07-3) is a 1,4-oxazepane derivative characterized by a seven-membered heterocyclic ring containing one nitrogen and one oxygen atom in a 1,4-relationship, with a methyl substituent at the 4-position and a primary amine group at the 6-position [1]. The hydrochloride salt form enhances aqueous solubility and handling stability relative to the free base [2]. This compound serves primarily as a synthetic building block in medicinal chemistry for the development of bioactive molecules targeting neurological and inflammatory pathways .

Why 4-Methyl-1,4-oxazepan-6-amine Hydrochloride Cannot Be Replaced by Generic Oxazepane Scaffolds in Drug Discovery


Although the 1,4-oxazepane ring is a common scaffold in medicinal chemistry, the specific substitution pattern of 4-methyl-1,4-oxazepan-6-amine hydrochloride imparts distinct physicochemical properties and reactivity profiles that are not interchangeable with unsubstituted or differently substituted analogs. The presence of both a basic tertiary amine (at position 4) and a primary amine (at position 6) within the same ring system creates a unique hydrogen-bonding topology and protonation state distribution that differs from simpler 1,4-oxazepanes or morpholines . These subtle differences in lipophilicity (logP) and basicity (pKa) directly impact molecular recognition, membrane permeability, and synthetic derivatization routes, making the compound a non-fungible building block for lead optimization [1].

Quantitative Differentiation of 4-Methyl-1,4-oxazepan-6-amine Hydrochloride Against Closest Analogs


Lipophilicity (logP) Comparison: 4-Methyl-1,4-oxazepan-6-amine vs. 1,4-Oxazepane

The target compound exhibits a calculated logP value of 0.6 [1], which is significantly higher than the logP of unsubstituted 1,4-oxazepane (-0.377 to 0.3251, depending on the source) [2][3]. This increased lipophilicity is attributable to the 4-methyl substituent and can enhance passive membrane permeability, a critical parameter in central nervous system (CNS) drug design.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Basicity (pKa) Comparison: 4-Methyl-1,4-oxazepan-6-amine vs. Morpholine and Piperazine

The predicted pKa of the target compound is 8.38 ± 0.40 , which places it in a narrow basicity window distinct from common heterocyclic amines. Morpholine has a pKa of 8.33 (at 25°C) [1], while piperazine has a pKa of 9.83 (at 23°C) [2]. The target compound's pKa is nearly identical to morpholine's but with the added structural features of a seven-membered oxazepane ring and a primary amine, offering a unique combination of basicity and steric/electronic profile.

Medicinal Chemistry Ionization State Reactivity Prediction

Functional Group Topology: Dual Amine System vs. Single Amine 1,4-Oxazepanes

4-Methyl-1,4-oxazepan-6-amine hydrochloride uniquely contains both a tertiary amine (N4-methyl) and a primary amine (C6-NH2) within the same seven-membered ring [1]. In contrast, 1,4-oxazepane (CAS 5638-60-8) possesses only a secondary amine at position 4 [2], and 4-methyl-1,4-oxazepane lacks the C6-amine entirely. This dual-amine topology provides two distinct nucleophilic sites for selective derivatization, enabling orthogonal protection strategies and the construction of complex, target-focused libraries.

Medicinal Chemistry Fragment-Based Drug Design Synthetic Versatility

Class-Level Biological Rationale: 1,4-Oxazepane Scaffold in Neurological and Inflammatory Disease Targets

Although direct biological data for 4-methyl-1,4-oxazepan-6-amine hydrochloride are not publicly available, the 1,4-oxazepane scaffold is extensively validated in the literature. For example, certain 1,4-oxazepane amides act as agonists of somatostatin receptor subtype 4 (SSTR4) [1], and other derivatives exhibit glycosidase inhibitory activity with IC50 values of 55.1–88.6 μM [2]. Furthermore, peripheral-selective noradrenaline reuptake inhibitors (NRIs) based on a 7-phenyl-1,4-oxazepane core have shown high selectivity for the noradrenaline transporter over serotonin and dopamine transporters .

Neuroscience Inflammation Enzyme Inhibition

Synthetic Scalability: Access to 6-Functionalized 1,4-Oxazepanes via Robust Protocols

Recent advances in the synthesis of 1,4-oxazepanes have demonstrated that methyl-substituted precursors can be incorporated into multigram-scale protocols, providing access to a diverse array of functionalized oxazepanes that are underrepresented in the literature [1]. While this specific compound is not explicitly featured in the cited methodology, the general strategy accommodates both unsubstituted and methyl-substituted precursors, suggesting that 4-methyl-1,4-oxazepan-6-amine hydrochloride can be reliably produced and derivatized at scale.

Process Chemistry Scalable Synthesis Building Block Utility

Optimal Research and Procurement Applications for 4-Methyl-1,4-oxazepan-6-amine Hydrochloride Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

The higher logP of 4-methyl-1,4-oxazepan-6-amine (0.6) relative to unsubstituted 1,4-oxazepane (-0.377 to 0.325) [5] makes it a preferred building block for designing central nervous system (CNS) drug candidates. Medicinal chemists targeting neurological disorders can leverage this increased lipophilicity to improve passive diffusion across the blood-brain barrier, a critical bottleneck in CNS drug development .

Orthogonal Derivatization in Parallel Synthesis and Combinatorial Chemistry

The dual-amine architecture (tertiary N4-methyl and primary C6-amine) [5] enables sequential, orthogonal functionalization strategies. This is particularly valuable in parallel synthesis workflows where diverse libraries are generated from a single core scaffold. Procurement of this compound supports the rapid exploration of structure-activity relationships (SAR) around the 1,4-oxazepane core .

Lead Optimization Campaigns Targeting SSTR4, Norepinephrine Transporter, or Glycosidase Enzymes

The 1,4-oxazepane scaffold has demonstrated activity as SSTR4 agonists [5], peripheral-selective noradrenaline reuptake inhibitors , and glycosidase inhibitors [4]. While direct activity data for the specific 4-methyl-6-amine derivative are pending, its structural similarity to validated pharmacophores justifies its use as a core scaffold in hit-to-lead and lead optimization programs targeting these and related pathways.

Process Development and Scale-Up Studies for Oxazepane-Containing APIs

Recent literature confirms the feasibility of multigram-scale synthesis of methyl-substituted 1,4-oxazepanes [5]. This de-risks the procurement of 4-methyl-1,4-oxazepan-6-amine hydrochloride for process chemistry groups aiming to develop robust, scalable routes to oxazepane-containing active pharmaceutical ingredients (APIs) or advanced intermediates.

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